(3S,4R)-1-(2-amino-2-methylpropanoyl)-4-(3-fluorophenyl)pyrrolidine-3-carboxylic acid
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Overview
Description
(3S,4R)-1-(2-amino-2-methylpropanoyl)-4-(3-fluorophenyl)pyrrolidine-3-carboxylic acid is a chiral compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The compound features a pyrrolidine ring substituted with an amino acid derivative and a fluorophenyl group, which may impart unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4R)-1-(2-amino-2-methylpropanoyl)-4-(3-fluorophenyl)pyrrolidine-3-carboxylic acid typically involves the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Fluorophenyl Group: This step may involve nucleophilic aromatic substitution or other suitable methods to attach the fluorophenyl group to the pyrrolidine ring.
Amino Acid Derivative Attachment: The final step involves coupling the amino acid derivative to the pyrrolidine ring, often using peptide coupling reagents.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
(3S,4R)-1-(2-amino-2-methylpropanoyl)-4-(3-fluorophenyl)pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: The fluorophenyl group may participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.
Substitution: Reagents like halogens, nucleophiles, and electrophiles are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis and as a chiral ligand in asymmetric catalysis.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, neurological disorders, and infectious diseases.
Industry: Utilized in the development of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism of action of (3S,4R)-1-(2-amino-2-methylpropanoyl)-4-(3-fluorophenyl)pyrrolidine-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity and leading to therapeutic effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
(3S,4R)-1-(2-amino-2-methylpropanoyl)-4-phenylpyrrolidine-3-carboxylic acid: Lacks the fluorine atom, which may affect its chemical and biological properties.
(3S,4R)-1-(2-amino-2-methylpropanoyl)-4-(4-fluorophenyl)pyrrolidine-3-carboxylic acid: The fluorine atom is positioned differently, potentially altering its reactivity and interactions.
Uniqueness
The presence of the fluorophenyl group in (3S,4R)-1-(2-amino-2-methylpropanoyl)-4-(3-fluorophenyl)pyrrolidine-3-carboxylic acid imparts unique properties, such as increased lipophilicity, metabolic stability, and potential for specific biological interactions. These features distinguish it from similar compounds and may enhance its utility in various applications.
Properties
IUPAC Name |
(3S,4R)-1-(2-amino-2-methylpropanoyl)-4-(3-fluorophenyl)pyrrolidine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19FN2O3/c1-15(2,17)14(21)18-7-11(12(8-18)13(19)20)9-4-3-5-10(16)6-9/h3-6,11-12H,7-8,17H2,1-2H3,(H,19,20)/t11-,12+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBGLXVGOVRESSO-NWDGAFQWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)N1CC(C(C1)C(=O)O)C2=CC(=CC=C2)F)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C(=O)N1C[C@H]([C@@H](C1)C(=O)O)C2=CC(=CC=C2)F)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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